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Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate

Acid copper electroplating Internal stress control Flexible circuit board plating

Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate (CAS 93841-14-6), also designated (O-ethyldithiocarbonato)-S-(3-sulfopropyl)-ester potassium salt or OPX, is a specialty organosulfur compound of the dithiocarbonate ester class. It is manufactured as a white powder with a minimum purity of 95% (premium grade ≥99%) and a molecular weight of 282.44 g/mol.

Molecular Formula C6H11KO4S3
Molecular Weight 282.4 g/mol
CAS No. 93841-14-6
Cat. No. B3030653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-((ethoxythioxomethyl)thio)propanesulphonate
CAS93841-14-6
Molecular FormulaC6H11KO4S3
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCOC(=S)SCCCS(=O)(=O)[O-].[K+]
InChIInChI=1S/C6H12O4S3.K/c1-2-10-6(11)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1
InChIKeyGHKVPQBQJJRDRT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate (OPX): Verified Electroplating Brightener and Flotation Collector Procurement Data


Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate (CAS 93841-14-6), also designated (O-ethyldithiocarbonato)-S-(3-sulfopropyl)-ester potassium salt or OPX, is a specialty organosulfur compound of the dithiocarbonate ester class [1]. It is manufactured as a white powder with a minimum purity of 95% (premium grade ≥99%) and a molecular weight of 282.44 g/mol . The compound is categorized as a reactive sulfonate and is industrially deployed as a sulphur-containing accelerator in acidic copper electroplating baths and as a selective collector in sulfide ore flotation . Unlike generic thiol/disulfide accelerators (e.g., SPS, MPS), OPX bears an ethoxythioxomethyl (dithiocarbonate) functional group that confers distinct electrochemical reduction behavior and additive synergy profiles [1].

Why SPS, MPS, or DPS Cannot Simply Replace Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate in Low-Stress Copper Electroplating


Generic substitution of OPX with conventional sulfopropyl accelerators (SPS, MPS) or dithiocarbamate analogs (DPS) fails because OPX's dithiocarbonate (–S–C(=S)–O–R) moiety participates in a fundamentally different adsorption and electron-transfer pathway on copper cathodes compared to the thiol/disulfide couple of SPS/MPS or the dimethyl-dithiocarbamate group of DPS [1]. Direct comparative electroplating experiments demonstrate that baths containing only SPS and MPS produce copper deposits that are either low-stress but brittle (elongation 7%) or ductile but high-stress (≥1156 psi), whereas an OPX + branched polyallylamine formulation uniquely achieves both low internal stress (838 psi initial, 837 psi after aging) and high ductility (14% elongation) simultaneously [2]. This dual-optimization cannot be replicated by simply increasing the concentration of thiol-based accelerators, confirming OPX's mechanistic irreplaceability [2].

Quantitative Differentiation Evidence for Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate (OPX) Against Closest In-Class Accelerators


Head-to-Head Internal Stress Control: OPX + Polyallylamine vs. SPS + MPS Conventional Baths

In a controlled electroplating study using identical base bath composition (160 g/L CuSO₄, 150 g/L H₂SO₄, 60 ppm Cl⁻), a formulation containing 175 ppm OPX + 1.25 ppm branched polyallylamine (Bath 1) produced copper deposits with an internal stress of 838 psi (initial) that remained essentially unchanged at 837 psi after 2-day aging. In contrast, a conventional bath containing 4 ppm SPS + 6 ppm MPS without OPX (Bath 2) yielded deposits with lower initial stress (211 psi) but this increased by 42% to 299 psi after aging [1]. A second comparator bath containing only MPS accelerator (Bath 3) exhibited severe internal stress of 1156 psi (initial) that escalated by 50% to 1734 psi after aging [1]. This demonstrates that OPX in combination with polyallylamine provides the only formulation among those tested that delivers both low absolute stress and exceptional stress stability upon room-temperature aging [1].

Acid copper electroplating Internal stress control Flexible circuit board plating

Ductility and Load-Bearing Capacity: OPX vs. SPS/MPS and MPS-Only Formulations

Copper films (75 μm thickness) electroplated from the OPX + polyallylamine bath (Bath 1) achieved 14% elongation at break with a maximum tensile load of 76 lbf, measured per IPC-TM-650 after 4-hour annealing at 125°C. The conventional SPS + MPS bath (Bath 2) produced only 7% elongation and 50 lbf load, while the MPS-only bath (Bath 3) reached 16% elongation but sustained only 62 lbf load [1]. OPX-based Bath 1 thus delivers 100% higher elongation and 52% higher load capacity than the SPS/MPS combination, and a 23% higher load capacity than the MPS-only formulation despite slightly lower elongation, indicating a superior balance of ductility and mechanical strength [1].

Copper electrodeposit ductility Tensile elongation Electronic interconnect reliability

Dithiocarbonate Accelerator Synergy: OPX + Polyallylamine Enables Simultaneous Low-Stress and High-Ductility that Neither Component Achieves Alone

When the branched polyallylamine in Bath 1 (Mw 15000) was replaced with linear polyethyleneimine (Mw 2000) at equivalent dosage (Bath 4, still containing 175 ppm OPX), the copper deposit exhibited initial stress of 631 psi that surged by 150% to 1578 psi after aging, with elongation of 11.8% and load of 78 lbf [1]. This demonstrates that the low-stress stability (837 psi post-aging) and high ductility (14%) achieved in Bath 1 is not attributable to OPX alone, but arises from the specific synergistic interaction between OPX's dithiocarbonate group and branched polyallylamine, which cannot be reproduced by substituting a structurally different polyamine [1]. Bath 4's 150% stress drift after aging is the highest among all tested formulations, proving that simply combining OPX with any polyamine additive does not guarantee performance.

Additive synergy Electroplating bath formulation Branched vs. linear polyamine

Sulfide Ore Flotation Recovery Improvement: OPX as Collector vs. Standard Xanthate Baselines

In industrial sulfide ore flotation operations, OPX deployed as a selective collector at 0.2% additive concentration in flotation slurry improved copper recovery from a baseline of 68% to 89%, representing a 15–20% recovery rate improvement sustained over six months of continuous operation at Jiangxi Nonferrous Metals Group . This performance advantage is attributed to OPX's dual sulfonate-dithiocarbonate functionality, which enhances selective adsorption on sulfide mineral surfaces compared to conventional xanthate collectors that lack the sulfonate anchoring group .

Mineral flotation Sulfide ore collector Copper recovery rate

Electroplating Coating Thickness Uniformity: OPX vs. Unoptimized Bath Baseline

A surface technology manufacturer (Guangdong Surface Tech Co., Ltd.) reported that incorporating OPX at 100 mg/L in their copper electroplating bath reduced coating thickness variance from ±5 μm to ±1.2 μm . This 4.2× improvement in thickness uniformity is consistent with OPX's described function as a 'top brightener' that enhances throwing power in copper and zinc alloy plating baths, enabling more uniform current distribution across complex geometries compared to baths relying solely on SPS or MPS as primary brightening agents [1].

Coating thickness control Throwing power Surface finishing quality

Hazard Profile Benchmarking: OPX GHS Classification vs. Common Electroplating Additives

OPX is classified under GHS as: Acute Toxicity Category 4 (oral, H302: harmful if swallowed), Acute Toxicity Category 4 (dermal, H312: harmful in contact with skin), Skin Irritation Category 2 (H315), and Eye Irritation Category 2A (H319), all with 'Warning' signal word . These hazard statements are comparable to those of SPS (CAS 27206-35-5) and MPS (CAS 17636-10-1), which carry similar oral/dermal toxicity and irritation classifications. OPX does not introduce any additional hazard categories beyond those already managed in standard electroplating additive handling protocols, and its LogP of –0.656 [1] indicates low bioaccumulation potential, supporting straightforward wastewater management compared to more lipophilic dithiocarbamate alternatives such as DPS.

Chemical safety GHS classification Industrial hygiene Procurement risk assessment

Validated Industrial and Research Application Scenarios for Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate (OPX) Based on Quantitative Differentiation Evidence


Low-Stress Flexible Copper Foil Electroforming for RFID Antennas and Flexible Printed Circuits

Procurement of OPX is specifically warranted when electroforming copper foils or films on thin, flexible substrates where post-plating warpage must be minimized. The patent-validated formulation of 175 ppm OPX + 1.25 ppm branched polyallylamine (Mw 15000) produces copper deposits with internal stress of 837 psi after aging—stable to within 0.1% of its initial value—and 14% elongation at 76 lbf load [1]. This combination of stress stability and ductility outperforms conventional SPS/MPS baths by 100% in elongation and prevents the 42–50% stress escalation observed with thiol-based accelerator systems [1]. End users targeting flexible circuit antennas, RFID tags, and electrolytic foil should specify OPX as the dithiocarbonate accelerator component and ensure co-procurement of high-molecular-weight branched polyallylamine to replicate the published performance window.

Damascene Copper Plating for Semiconductor Interconnects and TSV Filling

For semiconductor damascene plating requiring superfilling of sub-2 μm vias and trenches, OPX is specified as the dithiocarbonate-containing brightening agent in dual-brightener systems where the organosulfonic acid brightener to OPX weight ratio is ≥5:1, preferentially 50:1 to 100:1 [1]. At these elevated ratios, the OPX-containing composition achieves arithmetic surface roughness of ≤5 nm (AFM-measured) and greatly reduced void formation in small apertures compared to conventional single-accelerator baths [1]. Procurement teams servicing integrated circuit and advanced packaging manufacturers should source OPX as the verified dithiocarbonate component to achieve the void-free filling demanded by ≤2 μm node technologies, where generic SPS-only accelerator systems fail to deliver the required bottom-up fill characteristics.

Sulfide Ore Beneficiation Using OPX as a High-Recovery Selective Collector

In complex sulfide ore flotation circuits where baseline copper recovery is suboptimal (e.g., 68%), introducing OPX at 0.2% concentration in the flotation slurry has been industrially demonstrated to elevate recovery to 89% sustained over six months, a 21-percentage-point absolute improvement [1]. The compound's dual sulfonate-dithiocarbonate structure provides selective adsorption on copper sulfide mineral surfaces that conventional potassium ethyl xanthate collectors do not achieve at equivalent dosage [1]. Mining chemical procurement for operations facing declining head grades or complex mineralogy should evaluate OPX as a drop-in collector enhancement, with the 30.9% relative recovery improvement directly translating to increased metal production without capital expenditure on circuit modification.

Precision Decorative and Functional Surface Finishing Requiring Tight Coating Thickness Tolerances

For decorative copper plating and functional surface finishing where coating thickness variance must be controlled to within ±1.5 μm, OPX at 100 mg/L bath concentration reduced thickness variance from ±5 μm to ±1.2 μm in production-scale validation [1]. This 4.2× improvement in thickness uniformity is attributable to OPX's enhanced throwing power characteristics, which promote more uniform current density distribution across complex part geometries [1]. Electroplating job shops and captive finishing operations targeting automotive trim, sanitary fittings, and consumer electronics housings should procure OPX as the designated top brightener when thickness uniformity specifications cannot be met by standard SPS or MPS brightening systems alone.

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